molecular formula C9H8BrFO2 B15203850 3-(Bromomethyl)-2-fluorophenylacetic acid

3-(Bromomethyl)-2-fluorophenylacetic acid

Cat. No.: B15203850
M. Wt: 247.06 g/mol
InChI Key: GZKMGPVYDLLRDS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-fluorophenylacetic acid is an organic compound that features a bromomethyl group and a fluorine atom attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-fluorophenylacetic acid typically involves the bromination of 2-fluorophenylacetic acid. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2-fluorophenylacetic acid in an appropriate solvent such as dichloromethane.
  • Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
  • Reflux the mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-fluorophenylacetic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetic acids.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 2-fluorophenylacetic acid.

Scientific Research Applications

3-(Bromomethyl)-2-fluorophenylacetic acid has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.

    Materials Science: Utilized in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-fluorophenylacetic acid depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)phenylacetic acid: Similar structure but lacks the fluorine atom.

    3-(Chloromethyl)-2-fluorophenylacetic acid: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-Fluorophenylacetic acid: Lacks the bromomethyl group.

Uniqueness

3-(Bromomethyl)-2-fluorophenylacetic acid is unique due to the presence of both a bromomethyl group and a fluorine atom on the phenylacetic acid backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-[3-(bromomethyl)-2-fluorophenyl]acetic acid

InChI

InChI=1S/C9H8BrFO2/c10-5-7-3-1-2-6(9(7)11)4-8(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

GZKMGPVYDLLRDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)CBr)F)CC(=O)O

Origin of Product

United States

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